![molecular formula C11H14ClNO2 B3015238 Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 212958-77-5](/img/structure/B3015238.png)
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Overview
Description
“Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 212958-77-5 . It has a molecular weight of 227.69 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroquinolines, which are structurally similar to the compound , has been described in the literature . The process involves a two-step procedure that includes an initial regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The InChI code for the compound is1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H
. This code provides a unique identifier for the compound and can be used to generate a 2D or 3D structure. Physical And Chemical Properties Analysis
“Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 227.69 .Scientific Research Applications
Neuroprotection
1MeTIQ has gained special interest as a neuroprotectant . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins . This suggests that 1MeTIQ may play a unique and complex role in neuroprotection in various neurodegenerative illnesses of the central nervous system .
Antidepressant
1MeTIQ is an endogenous antidepressant . Following systemic administration in rats, 1MeTIQ produces an antidepressant-like effect .
Parkinson’s Disease Prevention
1MeTIQ is a parkinsonism-preventing substance . This suggests that it could be used in the prevention or treatment of Parkinson’s disease.
Substance Abuse Treatment
1MeTIQ has considerable potential as a drug for combating substance abuse disease through the attenuation of craving . This suggests a possibility of clinical application of 1MeTIQ at least in morphine and cocaine addiction .
Neuropathic Pain Treatment
1MeTIQ has been investigated in a model of streptozotocin (STZ) induced neuropathic pain . Acute administration of 1MeTIQ reversed streptozotocin-induced diabetic neuropathic static mechanical allodynia and thermal hyperalgesia .
Neurotransmitter Function Control
Endogenous tetrahydroisoquinolines, including 1MeTIQ, may play a role in the control of neurotransmitter function . This suggests that 1MeTIQ could be used to modulate neurotransmitter activity in the brain .
Mechanism of Action
Target of Action
The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors . Dopamine receptors play a crucial role in regulating various brain functions, including mood, reward, and motor control.
Mode of Action
1MeTIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine . It also reduces the production of free radicals and shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . Furthermore, 1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities .
Biochemical Pathways
The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the catabolism of dopamine toward COMT-dependent O-methylation . This results in increased levels of dopamine in the brain . The inhibition of MAO-A and B enzymes also contributes to the increase in monoamine neurotransmitter levels .
Pharmacokinetics
It is known that following systemic administration in rats, 1metiq produces effects similar to imipramine , suggesting it has good bioavailability.
Result of Action
The molecular and cellular effects of 1MeTIQ’s action include increased levels of dopamine and other monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins . It also exhibits antidepressant-like effects .
Action Environment
While specific environmental factors influencing the action, efficacy, and stability of 1MeTIQ are not detailed in the search results, it is known that endogenous substances like 1MeTIQ can have their effects modulated by various factors, including the physiological state of the organism, presence of other substances, and environmental stressors
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSWUNNVFNAJVCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |
CAS RN |
212958-77-5 | |
Record name | methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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